A Technical Guide to the Structural Elucidation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
A Technical Guide to the Structural Elucidation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Foreword: The Architectural Significance of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet the replacement of the N7 nitrogen with a carbon atom fundamentally alters its electronic and metabolic properties. This scaffold is a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3] The molecule at the center of this guide, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, is a representative member of this class. Its definitive structural characterization is a non-negotiable prerequisite for understanding its structure-activity relationship (SAR) and advancing it through any discovery pipeline.
This document provides a comprehensive, field-proven methodology for the complete structural elucidation of this molecule. It is structured not as a rigid protocol, but as a logical, decision-driven workflow, explaining the causality behind each analytical choice to create a self-validating system of characterization.
Foundational Analysis: Confirming Molecular Identity
Before delving into the intricacies of atomic connectivity, the first step is to confirm the fundamental properties of the synthesized compound: its molecular formula and the presence of key functional groups.
High-Resolution Mass Spectrometry (HRMS)
Causality: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental composition, a critical validation step that distinguishes the target compound from potential isomers or byproducts.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the measured mass to the theoretical exact mass.
Data Interpretation: The molecular formula for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is C₈H₇N₃O₂ . The theoretical exact mass of the [M+H]⁺ ion is calculated and compared against the experimental value.
| Parameter | Theoretical Value | Observed Value | Δ (ppm) |
| Molecular Formula | C₈H₇N₃O₂ | - | - |
| [M+H]⁺ Exact Mass | 178.06110 | e.g., 178.06105 | e.g., -2.8 |
A mass accuracy error (Δ) of less than 5 ppm provides high confidence in the assigned molecular formula.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, the key functionalities are the carboxylic acid and the aromatic heterocyclic system.
Experimental Protocol:
-
Place a small amount of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Vibrational Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3300-2500 | Very broad; characteristic of a carboxylic acid dimer. |
| C-H Stretch (Aromatic) | ~3100 | Sharp, medium intensity. |
| C-H Stretch (Aliphatic) | ~2950 | Sharp, weak intensity (from N-CH₃). |
| C=O Stretch | 1720-1680 | Strong, sharp; indicative of the carboxylic acid carbonyl. |
| C=N, C=C Stretches | 1650-1450 | Multiple bands of variable intensity from the fused rings. |
The observation of these bands provides corroborating evidence for the gross structural features suggested by the molecular formula.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. A systematic, multi-experiment approach is essential for a robust and defensible structure assignment. All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.
Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow for NMR-based structure elucidation.
Atom Numbering Convention
For clarity in the following discussion, the standard IUPAC numbering for the pyrrolo[2,3-d]pyrimidine core will be used.
Caption: IUPAC numbering for the target molecule.
¹H and ¹³C NMR: The Initial Blueprint
Causality: One-dimensional NMR provides the fundamental chemical shift and multiplicity data. ¹H NMR reveals the number of distinct proton environments and their neighboring protons, while ¹³C NMR indicates the number of unique carbon atoms.
Predicted NMR Data (in DMSO-d₆, ~400 MHz):
| Atom # | ¹H δ (ppm) | Multiplicity | Int. | ¹³C δ (ppm) | Description |
| COOH | ~13.5 | br s | 1H | ~163.0 | Carboxylic Acid |
| 4 | ~8.9 | s | 1H | ~152.0 | Pyrimidine CH |
| 6 | ~7.8 | d (J ≈ 3.6 Hz) | 1H | ~132.0 | Pyrrole CH |
| 5 | ~6.8 | d (J ≈ 3.6 Hz) | 1H | ~103.0 | Pyrrole CH |
| N-CH₃ | ~3.9 | s | 3H | ~32.0 | Methyl Group |
| 2 | - | - | - | ~148.0 | Quaternary C (to COOH) |
| 7a | - | - | - | ~153.0 | Quaternary C (bridgehead) |
| 4a | - | - | - | ~115.0 | Quaternary C (bridgehead) |
Note: Chemical shifts are predictive and based on literature for similar scaffolds. Actual values may vary.[1][4]
Key Insights from 1D NMR:
-
A very downfield, broad singlet (~13.5 ppm) is characteristic of a carboxylic acid proton.
-
The presence of three aromatic signals (one singlet, two doublets) and one aliphatic singlet matches the expected structure.
-
The coupling constant of ~3.6 Hz between the two doublets is typical for adjacent protons on a pyrrole ring.
2D NMR: Assembling the Puzzle
Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. COSY confirms neighboring protons, HSQC maps protons to their directly attached carbons, and HMBC unveils the larger framework through 2- and 3-bond correlations.
Experimental Protocols: Standard pulse programs (e.g., cosygpph, hsqcedetgpsp, hmbcgplpndqf) are used on a modern NMR spectrometer. Optimization of the HMBC experiment's long-range coupling delay (~8 Hz) is crucial for observing key correlations.
A. COSY (¹H-¹H Correlation Spectroscopy):
-
Primary Goal: To confirm proton-proton adjacencies.
-
Expected Correlation: A single cross-peak will be observed connecting the signals at ~7.8 ppm (H6) and ~6.8 ppm (H5) , confirming their vicinal relationship on the pyrrole ring.
B. HSQC (Heteronuclear Single Quantum Coherence):
-
Primary Goal: To unambiguously link each proton to its directly bonded carbon.
-
Expected Correlations:
-
¹H ~8.9 ppm (H4) will correlate to ¹³C ~152.0 ppm (C4) .
-
¹H ~7.8 ppm (H6) will correlate to ¹³C ~132.0 ppm (C6) .
-
¹H ~6.8 ppm (H5) will correlate to ¹³C ~103.0 ppm (C5) .
-
¹H ~3.9 ppm (N-CH₃) will correlate to ¹³C ~32.0 ppm (N-CH₃) .
-
C. HMBC (Heteronuclear Multiple Bond Correlation):
-
Primary Goal: To establish the connectivity across the entire molecular skeleton via long-range (typically ²J and ³J) C-H correlations. This is the definitive experiment for confirming the isomer.
-
Key Validating Correlations: The following correlations are essential to confirm the placement of the methyl group at N7 and the carboxylic acid at C2.
Caption: Key HMBC correlations confirming the molecular structure.
-
N-CH₃ Protons (~3.9 ppm) to:
-
C6 (~132.0 ppm): A ³J correlation that bridges the methyl group to the pyrrole ring.
-
C7a (~153.0 ppm): A crucial ²J correlation confirming the methyl group is on N7 and not another position.
-
-
H4 Proton (~8.9 ppm) to:
-
C2 (~148.0 ppm): A ²J correlation that places the carboxylic acid adjacent to H4.
-
C5 (~103.0 ppm): A ³J correlation across the fused ring system.
-
C7a (~153.0 ppm): Another key ³J correlation that pieces the pyrimidine and pyrrole rings together.
-
-
H6 Proton (~7.8 ppm) to:
-
C4 (~152.0 ppm): A ³J correlation that links the two rings.
-
C7a (~153.0 ppm): A ²J correlation to the bridgehead carbon.
-
The collective interpretation of these 1D and 2D NMR datasets provides an interlocking, self-validating confirmation of the assigned structure for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Definitive Confirmation: Single-Crystal X-ray Diffraction
While the combination of HRMS and comprehensive NMR analysis provides a very high degree of confidence, the unequivocal gold standard for structural proof is single-crystal X-ray crystallography.
Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides incontrovertible evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.
Protocol:
-
Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software.
A successfully solved crystal structure would supersede all other data in providing absolute proof of the molecular architecture.
Conclusion
The structural elucidation of a novel chemical entity like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a systematic process that builds a case from foundational data to intricate connectivity. By integrating High-Resolution Mass Spectrometry to confirm the elemental formula, IR spectroscopy to identify key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to map the atomic framework, one can achieve a confident and defensible structural assignment. Each technique provides a layer of evidence that validates the others, culminating in a complete and unambiguous characterization essential for advancing the molecule in any research or development context.
References
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Scientific Research in Science and Technology.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Institutes of Health (NIH).
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2021). Taylor & Francis Online.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.
-
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. (2022). ResearchGate.
-
7H-Pyrrolo[2,3-d]pyrimidine. (n.d.). ChemicalBook.
-
7-methyl-7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. (n.d.). PubChem.
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2021). ResearchGate.
